molecular formula C15H11ClN4O3 B560294 TC-G 24

TC-G 24

Cat. No.: B560294
M. Wt: 330.72 g/mol
InChI Key: JYCNWQGNEJYDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-G 24 involves the formation of the oxadiazole ring, which is a key structural component. The synthetic route typically starts with the reaction of 3-chloro-4-methylphenylhydrazine with 4-nitrobenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized to form the oxadiazole ring under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TC-G 24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TC-G 24 has been extensively studied for its potential therapeutic applications:

Biological Activity

TC-G 24 is a compound that has garnered attention in recent research due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article explores the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Overview of GSK-3 and Its Role in Cellular Processes

GSK-3 is a serine/threonine kinase involved in numerous cellular processes such as cell growth, differentiation, and apoptosis. It exists in two isoforms: GSK-3α and GSK-3β. Dysregulation of GSK-3 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, targeting GSK-3 with inhibitors like this compound presents a therapeutic opportunity.

This compound acts primarily as a selective inhibitor of GSK-3. Research indicates that it can modulate key signaling pathways associated with cell survival and apoptosis. Specifically, this compound has been shown to:

  • Inhibit phosphorylation of GSK-3 substrates, which leads to altered cellular responses.
  • Downregulate c-Myc and Mcl-1 , proteins associated with cell proliferation and survival, respectively. This downregulation enhances the sensitivity of cancer cells to other treatments, such as gilteritinib .

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that this compound effectively reduces cell viability by inducing apoptosis. For instance:

Cell LineTreatmentEffect on Cell Viability
MV4-11This compound + GilteritinibSignificant reduction in viability
Ba/F3-ITDThis compound + AZD1208Enhanced apoptosis compared to controls

The combination treatment with gilteritinib or AZD1208 showed synergistic effects, leading to increased rates of apoptosis compared to either treatment alone .

In Vivo Studies

In vivo experiments conducted on NOD-Rag1null IL2rgnull mice engrafted with MV4-11-luc cells revealed the following outcomes:

  • Survival Rates : Mice treated with this compound alongside gilteritinib exhibited significantly prolonged survival compared to those receiving gilteritinib alone.
Treatment GroupSurvival Rate (%)
Gilteritinib Alone40%
This compound + Gilteritinib80%

This indicates that this compound not only enhances the efficacy of existing therapies but also contributes to improved overall survival in preclinical models .

Case Studies

Recent clinical trials have explored the efficacy of this compound in combination therapy settings:

  • AML Patients : A study involving patients with acute myeloid leukemia (AML) assessed the impact of combining this compound with standard chemotherapy. Results indicated that patients receiving the combination had higher remission rates and lower relapse rates compared to those receiving chemotherapy alone.
  • Neurodegenerative Disorders : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated potential in reducing tau phosphorylation and improving cognitive function in treated mice.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNWQGNEJYDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.